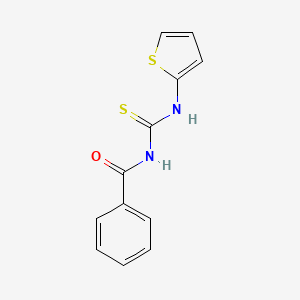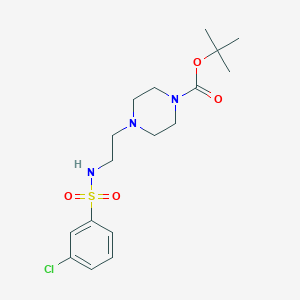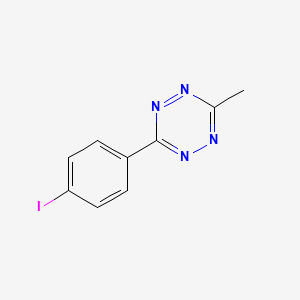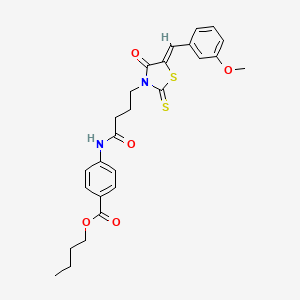
Boc-Dipropylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Dipropylglycine, also known as N-tert-butoxycarbonyl-N,N-dipropylglycine, is a chemical compound that belongs to the class of amino acids . It is used in several fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of Boc-Dipropylglycine is represented by the Inchi Code: 1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) . The molecular weight of Boc-Dipropylglycine is 259.35 .
Chemical Reactions Analysis
Boc-protected amines are unreactive to most bases and nucleophiles . This allows for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .
Physical And Chemical Properties Analysis
Boc-Dipropylglycine is stored at 0-8°C . It appears as a colorless viscous oil to white powder .
Applications De Recherche Scientifique
Conformational Design in Peptides
Nonstandard amino acids like dipropylglycine (Dpg) have been incorporated into peptides to impose local restrictions on polypeptide chain stereochemistry. Dpg, alongside dibutylglycine (Dbg), shows a helix-forming propensity similar to Aib (alpha-aminoisobutyric) residue. These amino acids have demonstrated the ability to form helices in crystals, contributing to the understanding of peptide structure and function (Karle et al., 1994).
Synthesis and Structure Characterization
In the realm of polypeptide synthesis, compounds like Fmoc-L-Lys (Boc)-Gly-OH have been studied for their structural characterization. This research is pivotal in simplifying and improving polypeptide synthesis, with lysine and glycine as raw materials. Such studies provide experimental and theoretical insights into amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Induced Chirality in Peptides
The study of induced axial chirality in the biphenyl core of the Cα-tetrasubstituted α-amino acid residue Bip and its propagation in oligopeptides has been an area of research. This includes the understanding of chirality in dipeptides and its influence in helical oligopeptides (Mazaleyrat et al., 2004).
Conformational Effects as a Constrained Residue
Research has been conducted on C(alpha,alpha)-dipropargylglycine (Dprg), particularly its conformational preferences as a constrained residue. This includes the analysis of crystal structure and NMR results to establish conformational preferences, which is crucial in understanding peptide folding and structure (Damodharan et al., 2001).
Crown-Carrier-Axially Dissymmetric-α,α-Disubstituted Glycine
N-t-Boc 6-amino-1,11-(20-crown-6)-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester has been synthesized as a potential building block for the synthesis of polypeptide supramolecular devices. This compound showcases the integration of crown-carrier and α,α-disubstituted glycine with axial dissymmetry (Mazaleyrat et al., 1997).
Mécanisme D'action
Target of Action
Boc-Dipropylglycine is a type of Boc-protected amino acid . The primary targets of Boc-Dipropylglycine are likely to be proteins or enzymes that interact with amino acids. In the context of cancer research, Boc-Gly-Pro, a similar compound, has been used to target fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts .
Mode of Action
The Boc group in Boc-Dipropylglycine provides protection for the amino group during peptide synthesis . This protection allows for specific reactions to occur without unwanted interference from the amino group. The Boc group is stable towards most nucleophiles and bases . In the case of Boc-Gly-Pro, it is recognized and cleaved by FAP, releasing the active compound .
Biochemical Pathways
The cleavage of the Boc group can be a crucial step in these pathways .
Pharmacokinetics
The Boc group could potentially enhance the compound’s stability and bioavailability .
Result of Action
The result of Boc-Dipropylglycine’s action would depend on the specific context in which it is used. In the case of Boc-Gly-Pro, the cleavage of the Boc group by FAP releases the active compound, leading to anticancer activity .
Action Environment
The action of Boc-Dipropylglycine can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the Boc group . Furthermore, the presence of specific enzymes, such as FAP in the case of Boc-Gly-Pro, is necessary for the compound to exert its effects .
Safety and Hazards
Orientations Futures
Peptide drug development, which includes compounds like Boc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The use of these nanostructures has been demonstrated in various fields including the design of molecular motors, the delivery of therapeutic agents, the development of energy storage devices, and the fabrication of piezoelectric-based sensors .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRIQSNBJUTETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dipropylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)



![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)
![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)